molecular formula C8H18ClNO3S B3141702 4-Isobutylamino-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride CAS No. 483352-05-2

4-Isobutylamino-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride

Cat. No.: B3141702
CAS No.: 483352-05-2
M. Wt: 243.75 g/mol
InChI Key: MONXHJVICMVKOM-UHFFFAOYSA-N
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Description

4-Isobutylamino-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride is a chemical compound with the molecular formula C8H18ClNO3S. It is primarily used in proteomics research and is known for its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutylamino-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride involves several steps, typically starting with the preparation of the thiophene ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-Isobutylamino-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .

Scientific Research Applications

4-Isobutylamino-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isobutylamino-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins, altering their structure and function. This interaction can lead to various biological outcomes, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

  • 4-Isobutylamino-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-one
  • 4-Isobutylamino-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol

Uniqueness

4-Isobutylamino-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride is unique due to its specific structural properties and the presence of the hydrochloride group, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in various research and industrial applications .

Properties

IUPAC Name

4-(2-methylpropylamino)-1,1-dioxothiolan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S.ClH/c1-6(2)3-9-7-4-13(11,12)5-8(7)10;/h6-10H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONXHJVICMVKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1CS(=O)(=O)CC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779233
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isobutylamino-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride
Reactant of Route 2
4-Isobutylamino-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride
Reactant of Route 3
4-Isobutylamino-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride
Reactant of Route 4
4-Isobutylamino-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride
Reactant of Route 5
4-Isobutylamino-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride
Reactant of Route 6
4-Isobutylamino-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride

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